molecular formula C19H18Cl2N4O3 B2472962 7-(tert-butyl)-3-(3,4-dichlorobenzyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione CAS No. 899948-18-6

7-(tert-butyl)-3-(3,4-dichlorobenzyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione

Cat. No. B2472962
CAS RN: 899948-18-6
M. Wt: 421.28
InChI Key: NPQDFSNPDGLDFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(tert-butyl)-3-(3,4-dichlorobenzyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C19H18Cl2N4O3 and its molecular weight is 421.28. The purity is usually 95%.
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Scientific Research Applications

Potential Psychotropic Activity

A study explored new 8-aminoalkyl derivatives of purine-2,6-dione with modifications aimed at identifying potent serotonin receptor ligands displaying anxiolytic and antidepressant properties. Selected compounds showed potential psychotropic activity, highlighting the importance of structural modification in purine derivatives for designing new serotonin receptor ligands with potential therapeutic applications (Chłoń-Rzepa et al., 2013).

Electrochemical Properties

Another study focused on the synthesis and electrochemical properties of sterically hindered o-benzoquinones. The research provided insights into the structural and electrochemical characterization of novel compounds, contributing to the understanding of their redox behavior, which is crucial for various applications in organic electronics and materials science (Arsenyev et al., 2020).

Antiviral Activity

Research on guanosine analogues in the thiazolo[4,5-d]pyrimidine ring system aimed to identify compounds with antiviral activity. The study synthesized several sugar-modified nucleoside derivatives and evaluated their efficacy against the Semliki Forest virus, contributing to the development of new antiviral agents (Kini et al., 1991).

Energetic Materials

A novel energetic compound was synthesized, demonstrating the potential for high-energy materials research. This area of study is crucial for applications in explosives and propellants, where performance and stability are paramount (Anikin et al., 2019).

Immunotherapeutic Agents

The synthesis of thiazolo[4,5-d]pyrimidine nucleosides aimed at determining the immunomodulatory effects of novel analogues of naturally occurring purine nucleosides. The study identified compounds with significant immune activity, suggesting potential applications in immunotherapy (Nagahara et al., 1990).

properties

IUPAC Name

7-tert-butyl-2-[(3,4-dichlorophenyl)methyl]-4-methylpurino[8,7-b][1,3]oxazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18Cl2N4O3/c1-19(2,3)13-9-24-14-15(22-17(24)28-13)23(4)18(27)25(16(14)26)8-10-5-6-11(20)12(21)7-10/h5-7,9H,8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPQDFSNPDGLDFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CN2C3=C(N=C2O1)N(C(=O)N(C3=O)CC4=CC(=C(C=C4)Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18Cl2N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(tert-butyl)-3-(3,4-dichlorobenzyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione

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